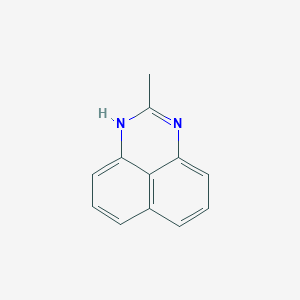

2-methyl-1H-perimidine

Beschreibung

Historical Context and Evolution of Perimidine Chemistry Research

The study of heterocyclic compounds, cyclic structures containing atoms of at least two different elements, is a cornerstone of organic chemistry. wikipedia.org The systematic study of pyrimidines, a related but distinct class of heterocycles, began in 1884. wikipedia.org However, research focusing specifically on the perimidine framework—a fusion of a pyrimidine ring with a naphthalene system—is a more recent development. materialsciencejournal.orgnih.gov

The chemistry of perimidines has been systematically organized in reviews covering literature published since 1955. researchgate.net Early work focused on the fundamental synthesis of the perimidine skeleton. A common and foundational method involves the cyclization of 1,8-diaminonaphthalene with a one-carbon unit, such as that from a carboxylic acid. materialsciencejournal.orgnih.gov Over the decades, research has evolved significantly, moving from basic synthesis to the development of more efficient and environmentally friendly protocols. This includes the use of various catalysts, microwave irradiation, and green chemistry approaches to produce perimidine derivatives. materialsciencejournal.org The growing interest is driven by the unique electronic properties and the wide applicability of the perimidine scaffold in various scientific fields. materialsciencejournal.orgnih.gov

Significance of the Perimidine Core in Heterocyclic Chemistry

The perimidine core is a unique and significant structure in heterocyclic chemistry due to its distinct electronic and structural characteristics. Perimidines are nitrogen-containing heterocyclic scaffolds that are considered π-amphoteric, meaning they exhibit properties of both π-electron excessive and π-electron deficient systems. materialsciencejournal.orgnih.govresearchgate.net This dual nature arises from the fusion of the electron-rich naphthalene ring with the pyrimidine ring, which contains two nitrogen atoms. The lone pair of electrons from a pyrrole-like nitrogen atom participates in the molecule's π-system, influencing its reactivity. researchgate.net

This unique electronic structure is responsible for the diverse applications of perimidine derivatives. iucr.org They are investigated extensively in medicinal chemistry and drug discovery, with various analogues showing potential as antitumor, antimicrobial, antiulcer, and antifungal agents. materialsciencejournal.orgresearchgate.net The ability to easily interact with biological molecules makes the perimidine scaffold a prestigious and valuable building block in pharmaceutical research. jocpr.com Beyond medicine, the tunable optical and electronic properties of perimidines make them valuable in materials science for applications such as dyes, pigments, photosensors, and organic semiconductors. materialsciencejournal.orgiucr.org The introduction of different functional groups onto the perimidine system can dramatically affect its electronic structure, allowing for the fine-tuning of its properties. iucr.org

Research Focus on 2-Methyl-1H-Perimidine and its Analogues

Research into this compound often centers on its synthesis and its use as a foundational structure for creating more complex analogues. A key focus is the development of efficient and environmentally benign synthetic methods. One such green protocol involves the reaction of 1,8-diaminonaphthalene with ethoxy carbonylhydrazones under solvent- and catalyst-free conditions by heating, which produces 2-substituted perimidines, including the 2-methyl derivative, in good yields. bas.bg

| Reactants | Conditions | Yield | Melting Point (°C) | Spectroscopic Data (LC-MS) |

|---|---|---|---|---|

| 1,8-diaminonaphthalene and the corresponding ethoxy carbonylhydrazone | Heated in an oil bath at 120-125 °C for 1.5 hours | 73% | 215-216 | 183.24 [M+H]⁺ |

The investigation extends to various analogues where the methyl group at the 2-position is replaced or where substitutions are made on the perimidine nitrogen or the naphthalene ring. This research aims to understand how structural modifications influence the molecule's properties. For instance, replacing the methyl group with larger aryl groups, such as a p-tolyl or pyridin-2-yl group, significantly impacts the molecule's conformation. iucr.orgiucr.org N-methylation (adding a methyl group to one of the nitrogen atoms) further increases steric repulsion, causing a greater twist between the perimidine system and the 2-aryl substituent. iucr.orgiucr.org These structural changes are studied in detail using techniques like single-crystal X-ray diffraction and NMR spectroscopy. iucr.orgiucr.org

The exploration of analogues also includes introducing different functional groups to modulate electronic and biological properties. For example, the introduction of a nitro group, as in 2-methyl-6-nitro-1H-perimidine, adds strong electron-withdrawing effects. vulcanchem.com The substitution with a methylsulfanyl group in 2-(methylsulfanyl)-1H-perimidine has been studied for its effect on antimicrobial potency. vulcanchem.com

| Compound Name | Key Substituent(s) | Area of Research Focus | Reference |

|---|---|---|---|

| 2-(p-tolyl)-1H-perimidine | p-tolyl group at C2 | Crystal structure analysis and the effect of N-methylation on molecular conformation. iucr.org | iucr.org |

| 1-methyl-2-(p-tolyl)-1H-perimidine | p-tolyl at C2, methyl at N1 | Steric effects of the N-methyl group leading to a more distorted conformation compared to the unmethylated parent compound. iucr.org | iucr.org |

| 2-(pyridin-2-yl)-1H-perimidine | pyridin-2-yl group at C2 | Comparative structural study with its N-methylated analogues, focusing on interplane angles and molecular interactions. iucr.org | iucr.org |

| 2-(methylsulfanyl)-1H-perimidine | methylsulfanyl group at C2 | Synthesis, coordination chemistry, and comparative analysis of antimicrobial activity against analogues like this compound. vulcanchem.com | vulcanchem.com |

| 2-methyl-6-nitro-1H-perimidine | nitro group at C6 | Synthetic methodologies involving nitration and the influence of the electron-withdrawing nitro group on the perimidine core. vulcanchem.com | vulcanchem.com |

Eigenschaften

CAS-Nummer |

5157-10-8 |

|---|---|

Molekularformel |

C12H10N2 |

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

2-methyl-1H-perimidine |

InChI |

InChI=1S/C12H10N2/c1-8-13-10-6-2-4-9-5-3-7-11(14-8)12(9)10/h2-7H,1H3,(H,13,14) |

InChI-Schlüssel |

HJXMORWPPSSVMF-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |

Kanonische SMILES |

CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2-methyl-1h-perimidine and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing the 2-methyl-1H-perimidine scaffold have been well-established, primarily relying on cyclocondensation reactions, often enhanced by catalysts or microwave irradiation to improve efficiency.

Cyclocondensation Reactions of 1,8-Diaminonaphthalene with Carbonyl Precursors

The most fundamental and widely employed method for constructing the perimidine ring system is the cyclocondensation of 1,8-diaminonaphthalene with a suitable one-carbon unit. For the synthesis of this compound specifically, acetic acid is a common and direct precursor. This reaction typically involves heating the two reactants, often in the presence of a dehydrating agent or an acid catalyst, to facilitate the ring closure and formation of the desired product. researchgate.netekb.eg

The versatility of this approach is demonstrated by the use of various other carbonyl-containing precursors to generate a diverse range of 2-substituted perimidines. Aldehydes, ketones, acyl halides, anhydrides, nitriles, and imidates can all react with 1,8-diaminonaphthalene to yield the corresponding perimidine derivatives. bas.bg For instance, the reaction with different aldehydes and ketones has been extensively explored. materialsciencejournal.orgresearchgate.net Similarly, iminoester hydrochlorides derived from substituted phenylacetic acids have been successfully used to produce 2-substituted perimidines. materialsciencejournal.orgsemanticscholar.org

A notable example involves the reaction of 1,8-diaminonaphthalene with ethoxy carbonylhydrazones, which provides a pathway to 2-substituted perimidine derivatives. bas.bg This method highlights the adaptability of the cyclocondensation strategy, allowing for the introduction of various substituents at the 2-position of the perimidine core.

Catalyst-Mediated Synthesis of this compound Scaffolds

To enhance the efficiency and yield of the cyclocondensation reaction, a wide array of catalysts have been investigated. These catalysts can be broadly categorized as Lewis acids, Brønsted acids, and heterogeneous catalysts, each offering distinct advantages.

Several metal-based catalysts have proven effective. For example, BiCl₃, InCl₃, and RuCl₃ have been successfully employed to catalyze the reaction between 1,8-diaminonaphthalene and carbonyl compounds. researchgate.netmaterialsciencejournal.org Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O) has been used as an efficient catalyst for the condensation of 1,8-diaminonaphthalene with aromatic aldehydes at room temperature. nih.govresearchgate.net Ytterbium chloride has also been shown to be an effective catalyst for this transformation. materialsciencejournal.org

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reusability. Zeolites, such as NaY, have been utilized to facilitate the reaction between 1,8-diaminonaphthalene and aromatic aldehydes. materialsciencejournal.org Other solid acid catalysts, including sulfamic acid, nano-silica sulfuric acid (NSSA), and Amberlyst-15, have demonstrated high efficacy in promoting the synthesis of perimidine derivatives. nih.govresearchgate.net More recently, advanced materials like nano-γ-Al₂O₃/SbCl₅ and FePO₄ have been introduced as versatile and green catalysts for this reaction. materialsciencejournal.orgscilit.com The use of a magnetic nanocatalyst, Fe₃O₄/SO₃H@zeolite-Y, offers the additional benefit of easy magnetic separation and has shown good reusability. nih.gov

The following table summarizes various catalytic systems used for the synthesis of 2-substituted perimidines:

| Catalyst | Carbonyl Precursor | Solvent | Temperature | Yield (%) | Reference |

| Molecular Iodine | Aromatic Aldehydes | Not Specified | Not Specified | High to Exceptional | materialsciencejournal.org |

| Sulfonated Nanoporous Carbon | Aldehydes and Ketones | Ethanol | Room Temperature | Not Specified | materialsciencejournal.org |

| FePO₄ | Aromatic Aldehydes | Not Specified | Room Temperature | Not Specified | materialsciencejournal.orgscilit.com |

| Nano-γ-Al₂O₃/SbCl₅ | Aldehydes | Not Specified | Room Temperature | Not Specified | materialsciencejournal.org |

| Bis(oxalato)boric acid (HBOB) | Ketones | Ethanol | Reflux | 70-95 | nih.gov |

| BF₃·H₂O | Ketones | Ethanol | Room Temperature | Not Specified | nih.gov |

| Cu(NO₃)₂·6H₂O | Aldehydes | Ethanol | Room Temperature | High | nih.gov |

| InCl₃ | Carbonyl Compounds | Water | Room Temperature | Not Specified | nih.gov |

| Chitosan Hydrochloride | Ketones | Water | 90 °C | Moderate to High | nih.gov |

| Squaric Acid | Ketones | Water | 80 °C | Not Specified | nih.gov |

| Amberlyst-15 | Ketones | Ethanol | 80 °C | High | nih.gov |

| Fe₃O₄/SO₃H@zeolite-Y | Aldehydes | Solvent-free | 80 °C | Not Specified | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. nih.govresearchgate.net This technology has been successfully applied to the synthesis of this compound and its derivatives.

The microwave-assisted cyclocondensation of 1,8-diaminonaphthalene with carboxylic acids, including acetic acid, under acidic conditions provides a rapid and high-yielding route to the corresponding perimidines. materialsciencejournal.orgresearchgate.net Similarly, the reaction with iminoester hydrochlorides of substituted phenylacetic acids is significantly accelerated under microwave irradiation. materialsciencejournal.orgresearchgate.net

Microwave-assisted synthesis can also be combined with solvent-free conditions, further enhancing the green credentials of the protocol. asianpubs.org This approach has been utilized for the synthesis of 1,2,4-triazolo[4,3-a]perimidines, demonstrating the broad applicability of microwave technology in the synthesis of fused perimidine systems. asianpubs.org The use of microwave heating offers a clear advantage over conventional heating methods by providing uniform "volumetric core heating," which translates to faster and more efficient reactions. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. For the synthesis of this compound, this has manifested in the exploration of solvent-free reaction conditions and the use of alternative energy sources like ultrasonic irradiation.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste, reduces environmental impact, and often simplifies product purification. Several solvent-free methods for the synthesis of 2-substituted perimidines have been reported.

One notable example is the reaction of 1,8-diaminonaphthalene with ethoxy carbonylhydrazones, which proceeds efficiently upon heating in an oil bath at 120-125 °C without the need for a solvent or catalyst. bas.bg This method offers a simple workup procedure and is considered economically and environmentally benign. bas.bg

The use of certain catalysts can also enable solvent-free synthesis at room temperature. For instance, nano-γ-Al₂O₃/SbCl₅ has been used as a catalyst for the reaction of 1,8-diaminonaphthalene with various aldehydes under solvent-free conditions. materialsciencejournal.orgdntb.gov.ua Similarly, SiO₂ nanoparticles have been employed as a catalyst for the synthesis of 2,3-dihydro-1H-perimidines from aldehydes using a grind-stone technique at ambient temperature, which also avoids the use of solvents. nih.gov These solvent-free approaches represent a significant step towards a more sustainable synthesis of the perimidine scaffold.

Ultrasonic Irradiation Methodologies

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, can significantly accelerate reaction rates. shd.org.rs This technique has been successfully applied to the synthesis of 2-substituted-1H-perimidine derivatives.

A one-pot procedure involving the reaction of 1,8-diaminonaphthalene and aldehydes in the presence of a catalytic amount of N-Bromosuccinimide (NBS) under sonication has been developed. jocpr.comjocpr.com This method is reported to be highly efficient, providing moderate to high yields in short reaction times (13-25 minutes) at 70°C. jocpr.comjocpr.com The use of ultrasound offers a more convenient and often higher-yielding alternative to conventional heating methods. jocpr.com

Furthermore, the synthesis of 2,3-dihydroperimidines has been achieved through the reaction of 1,8-diaminonaphthalene with various aromatic aldehydes using nano-γ-Al₂O₃/BFn and nano-γ-Al₂O₃/BFn/Fe₃O₄ as catalysts under ultrasonic irradiation. This approach combines the benefits of heterogeneous catalysis with the efficiency of ultrasound, resulting in short reaction times and high conversions.

The following table highlights a comparison of conventional versus sonication methods for the synthesis of 2-substituted-1H-perimidines catalyzed by NBS:

| Method | Temperature | Time | Yield (%) | Reference |

| Conventional | 80 °C | Not Specified | Moderate | jocpr.com |

| Sonication | 70 °C | 13-25 min | High | jocpr.com |

Grinding-Assisted Techniques

Mechanochemical methods, particularly grinding-assisted techniques, have emerged as an environmentally benign and efficient approach for the synthesis of perimidine derivatives. These solvent-free or minimal-solvent methods often lead to high yields in short reaction times and simplify product purification.

A rapid, efficient, and green grinding-assisted method has been developed for synthesizing 2,3-dihydro-1H-perimidines. researchgate.net In this procedure, 1,8-diaminonaphthalene is ground with various aldehydes in a mortar and pestle for just 5 minutes, affording the desired products in moderate to excellent yields. researchgate.net This technique minimizes the need for conventional workup and column chromatography. researchgate.net A catalyst-free mechanochemical protocol has also been reported, highlighting the intrinsic reactivity of the starting materials under these conditions. researchgate.netsemanticscholar.org

In some variations, catalysts are employed to enhance the reaction efficiency. For instance, SiO₂ nanoparticles have been used as a catalyst for the solvent-free synthesis of 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and aldehydes at room temperature using a grindstone technique. nih.gov The optimal conditions were found to be solvent-free with 2 mol% of the catalyst. nih.gov Similarly, nano-γ-Al₂O₃/BFn and its magnetic counterpart, nano-γ-Al₂O₃/BFn/Fe₃O₄, have been utilized as highly effective heterogeneous catalysts for the synthesis of substituted perimidines via the reaction of naphthalene-1,8-diamine with various aromatic aldehydes under grinding conditions. These solid acid catalysts offer advantages such as cost-effectiveness, high catalytic activity, and ease of recovery and reuse.

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,8-Diaminonaphthalene, Aldehydes | None | Mortar and pestle, 5 min, Room Temp. | Moderate to Excellent | researchgate.net |

| 1,8-Diaminonaphthalene, Aldehydes | SiO₂ nanoparticles (2 mol%) | Grindstone, Room Temp., Solvent-free | Excellent | nih.gov |

| Naphthalene-1,8-diamine, Aromatic Aldehydes | nano-γ-Al₂O₃/BFn | Grinding | High | |

| Naphthalene-1,8-diamine, Aromatic Aldehydes | nano-γ-Al₂O₃/BFn/Fe₃O₄ | Grinding | High |

Advanced Synthetic Transformations for this compound Analogues

Recent advancements in organic synthesis have led to the development of sophisticated methods for constructing the perimidine ring system. These include acceptorless dehydrogenative annulation, metal-catalyzed transformations, and one-pot multicomponent reactions, which offer improved atom economy and access to a wider range of functionalized analogues.

Acceptorless dehydrogenative annulation (ADA) is a powerful, atom-economical strategy that forms cyclic compounds through the formation of C-N and C-C bonds with the liberation of hydrogen gas as the only byproduct. This approach avoids the use of stoichiometric oxidants, making it an environmentally attractive method.

The synthesis of quinazolines, which are structurally related to perimidines, has been achieved from 2-aminobenzylalcohols and nitriles using a well-defined manganese(I) pincer complex. mdpi.comacs.org This reaction tolerates a broad range of functional groups on both the aryl nitriles and the 2-amino-benzylalcohols. mdpi.com Similarly, a cobalt-catalyzed dehydrogenative synthesis of quinazolines from 2-aminoaryl alcohols and nitriles has been reported under mild, ligand-free conditions. mdpi.com These strategies highlight the potential for applying earth-abundant metal catalysts in dehydrogenative annulation. acs.orgrsc.org

In the context of perimidines, a cobalt(II)-catalyzed synthesis of 2,3-dihydro-1H-perimidine derivatives via acceptorless dehydrogenative annulation has been developed. rsc.org This protocol utilizes various benzyl alcohols and even aliphatic alcohols, reacting them with 1,8-diaminonaphthalene to furnish the perimidine products in good yields. rsc.org The reaction proceeds through a dehydrogenation-condensation-cyclization sequence.

| Reactants | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 1,8-Diaminonaphthalene, Benzyl Alcohols | Cobalt(II) complex | 2,3-Dihydro-1H-perimidines | First Co-catalyzed ADA for perimidines | rsc.org |

| 2-Aminobenzylalcohols, Nitriles | Manganese(I) pincer complex | Quinazolines | Sustainable, earth-abundant metal catalyst | mdpi.comacs.org |

| 2-Aminoaryl alcohols, Nitriles | Cobalt catalyst (ligand-free) | Quinazolines | Mild reaction conditions | mdpi.com |

| Primary/Secondary Alcohols, Amidines | Pincer Ni(II)-NNS Catalysts | Pyrimidines | Dehydrogenative coupling | researchgate.net |

Metal catalysts play a pivotal role in the synthesis of perimidines, facilitating key bond-forming steps through various mechanisms, including dehydrogenation and annulation. nih.gov A range of metals such as cobalt, ruthenium, ytterbium, and copper have been successfully employed.

Ytterbium(III) triflate has been used to catalyze the reaction between 1,8-diaminonaphthalene and different ketones in ethanol at room temperature, producing substituted perimidine derivatives in moderate to high yields. nih.gov Ruthenium(III) chloride is another effective catalyst for the cyclocondensation of 1,8-diaminonaphthalene with a variety of ketones, including aromatic, heterocyclic, and aliphatic types, affording excellent yields. nih.gov

Cobalt catalysis has been particularly notable. A well-defined cobalt(II) complex catalyzes the synthesis of perimidine derivatives from 1,8-diaminonaphthalene and alcohols via an acceptorless dehydrogenative annulation pathway, showcasing the utility of this earth-abundant metal. rsc.org

Furthermore, copper-catalyzed reactions have been developed for the synthesis of highly fused perimidine systems. In one example, a copper(I)-catalyzed hydroamination of 2-ethynylbenzaldehydes with 1,8-diaminonaphthalene leads to the formation of complex perimidine structures. researchgate.net This annulation can be followed by a palladium-catalyzed C-H arylation to build even more elaborate polycyclic aromatic systems. researchgate.net

| Reactants | Catalyst | Solvent/Temp | Product | Reference |

|---|---|---|---|---|

| 1,8-Diaminonaphthalene, Ketones | Ytterbium(III) triflate | Ethanol, RT | Substituted perimidines | nih.gov |

| 1,8-Diaminonaphthalene, Ketones | Ruthenium(III) chloride | Ethanol, 40 °C | Substituted perimidines | nih.gov |

| 1,8-Diaminonaphthalene, Alcohols | Cobalt(II) complex | - | 2,3-Dihydro-1H-perimidines | rsc.org |

| 1,8-Diaminonaphthalene, 2-Ethynylbenzaldehydes | Copper(I) Iodide | - | Fused perimidines | researchgate.net |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates structural elements from all the starting materials. frontiersin.org This approach reduces the number of synthetic steps, minimizes waste, and allows for the rapid generation of molecular diversity. frontiersin.orgacs.org

Several one-pot protocols have been developed for the synthesis of perimidine derivatives. An eco-friendly one-pot method utilizes a chitosan hydrochloride biopolymer as a recyclable catalyst for the reaction of 1,8-diaminonaphthalene with various ketones in water at 90 °C, yielding perimidine derivatives in moderate to high yields. nih.gov This method is noted for its use of a biodegradable catalyst and a green solvent. nih.gov

Another efficient one-pot synthesis of 2,3-dihydro-1H-perimidines involves the condensation of 1,8-diaminonaphthalene with various ketones in the presence of phenylboronic acid as a Lewis acid catalyst in ethanol at 75 °C. nih.gov Heterogeneous catalysts have also been employed in one-pot syntheses. For example, nano-γ-Al₂O₃/BFn and its magnetic derivative have been used to catalyze the reaction of naphthalene-1,8-diamine with aromatic aldehydes under various conditions, including reflux, microwave, and ultrasound irradiation, demonstrating the versatility of the MCR approach. These methods benefit from simple work-up procedures and the reusability of the catalyst.

| Reactants | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| 1,8-Diaminonaphthalene, Ketones | Chitosan hydrochloride, Water, 90 °C | Perimidine derivatives | Eco-friendly, biodegradable catalyst | nih.gov |

| 1,8-Diaminonaphthalene, Ketones | Phenylboronic acid, Ethanol, 75 °C | 2,3-Dihydro-1H-perimidines | Simple, reliable, Lewis acid catalysis | nih.gov |

| Naphthalene-1,8-diamine, Aromatic Aldehydes | nano-γ-Al₂O₃/BFn, Reflux/Microwave/Ultrasound | Substituted perimidines | Highly effective heterogeneous catalyst | |

| Naphthalene-1,8-diamine, Aromatic Aldehydes | nano-γ-Al₂O₃/BFn/Fe₃O₄, Reflux/Microwave/Ultrasound | Substituted perimidines | Magnetic, recyclable catalyst |

Spectroscopic Elucidation and Structural Characterization of 2-methyl-1h-perimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-methyl-1H-perimidine provides valuable information about the arrangement of protons within the molecule. In a study using dimethyl sulfoxide-d6 (DMSO-d6) as the solvent, the following chemical shifts were observed: The N-H proton appears as a singlet at 10.54 ppm. bas.bg The aromatic protons of the perimidine ring system show distinct signals, with a doublet at 7.30 ppm (J = 7.6 Hz) and a triplet at 7.20 ppm (J = 7.6 Hz). bas.bg Another signal for the aromatic protons is a doublet of doublets at 7.47 ppm (J = 7.7 Hz & J = 2.0 Hz). bas.bg The methyl group protons at the 2-position resonate as a singlet at 2.29 ppm. bas.bg

The specific assignments of the aromatic protons can be complex due to the fused ring system. However, in related perimidine structures, the protons at positions 4 and 9 often appear as a doublet, while those at positions 5 and 8 appear as a triplet, and the protons at positions 6 and 7 as a doublet of doublets. mdpi.com

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d6

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 10.54 | s | - | NH |

| 7.47 | dd | 7.7, 2.0 | Ar-H |

| 7.30 | d | 7.6 | Ar-H |

| 7.20 | t | 7.6 | Ar-H |

| 2.29 | s | - | CH₃ |

| Data sourced from a study by Yaka et al. bas.bg |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Although specific ¹³C NMR data for this compound is not extensively detailed in the provided search results, general trends for similar heterocyclic systems can be inferred. The carbon atom at the 2-position (C2), being bonded to two nitrogen atoms, is expected to appear significantly downfield. For instance, in 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the C2 carbon appears at 62.03 ppm. mdpi.com The quaternary carbons of the perimidine ring system, such as C3a, C6a, and C9a, typically resonate in the range of 113 to 143 ppm. mdpi.com The aromatic CH carbons of the naphthalene moiety generally appear between 105 and 128 ppm. mdpi.com The methyl carbon at the 2-position would be expected to have a chemical shift in the typical aliphatic region.

Advanced NMR Techniques (e.g., 2D NMR, ³¹P NMR for phosphine derivatives)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals, especially in complex molecules. For instance, in the analysis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were used to confirm the spatial proximity of different protons. mdpi.com HMBC experiments are particularly useful for identifying quaternary carbons by observing correlations between carbons and protons that are two or three bonds away. mdpi.com

For derivatives of perimidines containing phosphorus, such as phosphine derivatives, ³¹P NMR spectroscopy is a crucial analytical tool. dntb.gov.uamdpi.com This technique provides direct information about the chemical environment of the phosphorus atom. dntb.gov.uamdpi.com For example, in the study of 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, a ³¹P NMR spectrum was recorded to characterize the compound. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is widely used to identify the presence of specific functional groups. In the context of perimidine derivatives, the N-H stretching vibration is a key characteristic band, typically appearing in the region of 3200-3400 cm⁻¹. For 2,3-dihydroperimidine derivatives, a band in this region is indicative of the N-H groups. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is another important band for perimidines, often found around 1240-1260 cm⁻¹. For this compound, one would expect to see characteristic absorptions for the N-H group, aromatic C-H bonds, C=C bonds of the aromatic system, and the C-N bonds of the heterocyclic ring. The methyl group would also exhibit characteristic C-H stretching and bending vibrations.

Table 2: Characteristic FT-IR Absorption Ranges for Functional Groups in Perimidine Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | > 3000 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-N Stretch | 1240 - 1260 |

| Data compiled from studies on perimidine derivatives. |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The C-H stretching vibrations of the methyl group in related molecules are typically observed just below 3000 cm⁻¹. researchgate.net Asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net The aromatic ring vibrations would also be prominent in the FT-Raman spectrum. For a comprehensive analysis, a combined approach using both FT-IR and FT-Raman spectroscopy is often employed to obtain a more complete vibrational profile of the molecule. openaccesspub.org

Mass Spectrometry Techniques

Mass spectrometry serves as a critical analytical tool for the determination of the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of synthesized perimidine derivatives by providing highly accurate mass measurements. ciac.jl.cn For instance, the structure of novel perimidine compounds has been rigorously characterized using HRMS, which supports the assigned molecular formulas. ciac.jl.cnmdpi.com This technique can differentiate between compounds with the same nominal mass but different elemental compositions, a crucial step in structural elucidation. mdpi.comdntb.gov.ua In the analysis of this compound and its derivatives, HRMS provides the experimental mass-to-charge ratio (m/z), which is then compared to the calculated theoretical value for the proposed formula, C12H10N2. bas.bgfrontiersin.org For example, in the synthesis of pyrimidine derivatives, HRMS analysis showed a pseudo-molecular ion peak [M + H]+ that confirmed the molecular formula. rsc.org

The data below illustrates a typical representation of HRMS results for a related perimidine derivative, confirming its molecular formula.

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | 237.1135 | 237.1133 |

This table demonstrates the high accuracy of HRMS in confirming the elemental composition of a similar heterocyclic compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This method is widely employed for the purity assessment of synthesized compounds like this compound. bas.bgmdpi.com The liquid chromatograph separates the compound of interest from any impurities, starting materials, or by-products. nih.gov Subsequently, the mass spectrometer provides mass information for each separated component, allowing for their identification and quantification. creative-proteomics.com

In a typical LC-MS analysis of this compound, a peak corresponding to the protonated molecule [M+H]⁺ would be observed at an m/z of 183.24. bas.bg The presence of other peaks would indicate impurities, and their relative abundance can be used to estimate the purity of the sample. sepscience.com The technique is sensitive enough to detect even trace amounts of contaminants. sepscience.com For example, the purity of 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine was confirmed using LC-MS alongside other spectroscopic techniques. mdpi.com

The conditions for LC-MS analysis can be optimized by adjusting the mobile phase composition (e.g., acetonitrile-water mixtures with formic acid) and the type of chromatographic column (e.g., C18 reverse-phase) to achieve the best separation. rsc.orgnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption and emission properties of this compound and its derivatives are characterized using UV-Vis spectroscopy. The electronic absorption spectra of perimidine systems typically feature two intense, broad bands. researchgate.net These bands arise from π-π* electronic transitions within the conjugated aromatic system. For some perimidine derivatives, a third, shorter-wavelength band may be observed, though it can sometimes be obscured by solvent absorption. researchgate.net

The position and intensity of these absorption bands are influenced by the substituents on the perimidine core and the solvent used. For instance, studies on various 2-substituted perimidine derivatives have shown how different functional groups can alter their electronic properties.

Upon irradiation with UV light, some perimidine derivatives exhibit fluorescence. researchgate.net The emission spectra provide information about the excited state of the molecule. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can also be determined. beilstein-journals.org However, it is noted that many perimidine compounds are only weakly luminescent. researchgate.net

The table below summarizes typical UV-Vis absorption data for related perimidine compounds, illustrating the characteristic absorption maxima.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| Perimidine Derivative 1 | Chloroform | 280-450 |

| Perimidine Derivative 2 | Chloroform | 535, 540 |

This table showcases the range of absorption for different perimidine structures, highlighting the π–π transitions and potential intramolecular charge transfer bands.* beilstein-journals.org

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement of this compound in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information for crystalline compounds like this compound. uol.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. researchgate.netiucr.org

For this compound, a study published in 2020 reported its crystal structure. researchgate.net The analysis revealed that the compound crystallizes in the triclinic space group P-1. researchgate.net The structure consists of molecules linked in the crystal lattice, and this analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netnih.govnih.gov For example, in related perimidine structures, N-methylation was shown to significantly increase the angle between the perimidine and substituent rings. iucr.org

The crystallographic data for this compound is summarized in the table below.

| Parameter | Value | Reference |

| Formula | C12H10N2 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 9.0431(18) | researchgate.net |

| b (Å) | 9.9770(19) | researchgate.net |

| c (Å) | 11.623(2) | researchgate.net |

| α (°) | 102.375(3) | researchgate.net |

| β (°) | 109.641(3) | researchgate.net |

| γ (°) | 99.834(2) | researchgate.net |

| Volume (ų) | 930.5(3) | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 128.15 | researchgate.net |

| Rgt(F) | 0.0395 | researchgate.net |

| wRref(F²) | 0.1105 | researchgate.net |

Powder X-ray Diffraction for Crystalline Phase Analysis

In the context of this compound, a PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ), which is characteristic of its crystal structure. This experimental pattern can be compared to a pattern calculated from single-crystal X-ray diffraction data to confirm the phase purity of a bulk sample. mdpi.com The technique is also useful for studying structural changes that may occur under different conditions, such as varying temperatures. rsc.org While specific PXRD studies focusing solely on this compound are not extensively detailed in the provided context, the general application of PXRD for perimidine derivatives involves confirming the crystalline phase of synthesized powders. mdpi.com For some compounds, PXRD patterns are collected on ground samples and compared with data computed from SCXRD to establish purity and identify any additional phases. mdpi.com

Computational and Theoretical Investigations of 2-methyl-1h-perimidine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a important tool for studying the electronic properties of perimidine systems. materialsciencejournal.org By using functionals like B3LYP with various basis sets, researchers can accurately model the behavior of these molecules. materialsciencejournal.orgscielo.org.mx

Optimization of Molecular Geometry and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation. For perimidine derivatives, DFT calculations, often using the B3LYP method with a basis set such as 6-311G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. materialsciencejournal.org This process is crucial as the geometry influences the electronic and spectroscopic properties of the compound. For instance, in related perimidine structures, the planarity of the fused ring system and the orientation of substituent groups are critical factors determined through optimization. iucr.org

Table 1: Selected Optimized Geometrical Parameters for a Perimidine Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C1-C2 | 1.41 |

| C7-C10 | 1.42 |

| N33-C | -0.61 |

| N35-C | -0.60 |

Data derived from a study on a 2-(p-tolyl)-2,3-dihydro-1H-perimidine, a related compound, using DFT/B3LYP/6-311G(d,p) level of theory. materialsciencejournal.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic transitions of a molecule. irjweb.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive and can be easily excited. irjweb.com For perimidine derivatives, the HOMO is often located on the electron-rich naphthalene ring, while the LUMO may be distributed across the heterocyclic portion of the molecule. materialsciencejournal.org This distribution indicates that the naphthalene ring acts as the primary electron donor. materialsciencejournal.org The HOMO-LUMO gap for a related perimidine derivative, 2-(p-tolyl)-2,3-dihydro-1H-perimidine, was calculated to be 4.25 eV, indicating a potential for charge transfer within the molecule. materialsciencejournal.orgkbhgroup.in

Table 2: HOMO-LUMO Energies and Related Quantum Chemical Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -4.85 |

| LUMO Energy | -0.60 |

| Energy Gap (ΔE) | 4.25 |

| Ionization Potential (I) | 4.85 |

| Electron Affinity (A) | 0.60 |

Data for 2-(p-tolyl)-2,3-dihydro-1H-perimidine. materialsciencejournal.org

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In these maps, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas). For perimidine derivatives, the MESP analysis typically shows negative potential around the nitrogen atoms, making them susceptible to electrophilic attack. materialsciencejournal.orgscirp.org The hydrogen atoms, in contrast, generally exhibit positive potential. materialsciencejournal.org Mulliken atomic charge analysis further quantifies the charge distribution, revealing that the nitrogen atoms in the perimidine ring carry a significant negative charge. materialsciencejournal.orgkbhgroup.in

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to validate the computational model. scielo.org.mx Theoretical vibrational frequencies (FT-IR and Raman) can be calculated and scaled to match experimental spectra, aiding in the assignment of vibrational modes. openaccesspub.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scielo.org.mxrsc.org The calculated chemical shifts are often in good agreement with experimental data, providing a powerful tool for structure elucidation. scielo.org.mx For instance, in a related perimidine, the ¹H NMR spectrum showed characteristic signals for the aromatic protons and the methyl group, which could be accurately predicted by DFT. openaccesspub.org

Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for a Perimidine Derivative

| Proton | Experimental | Theoretical |

|---|---|---|

| C-H (aromatic) | 7.196 - 7.836 | 7.10 - 7.90 |

| N-H | 9.01 | 8.95 |

| C-H (substituent) | 6.839 | 6.80 |

| OCH₃ | 2.197 | 2.15 |

Data for 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine. openaccesspub.org

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of 2-methyl-1H-perimidine. mdpi.com These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.comresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. mdpi.com For example, a high chemical hardness value indicates high stability and low reactivity. irjweb.com The electrophilicity index helps to classify the molecule as an electrophile or a nucleophile. materialsciencejournal.org

Table 4: Calculated Reactivity Indices for a Perimidine Derivative

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.12 |

| Chemical Softness (S) | 0.47 |

| Chemical Potential (μ) | -2.72 |

| Electrophilicity Index (ω) | 1.75 |

Data for 2-(p-tolyl)-2,3-dihydro-1H-perimidine. materialsciencejournal.orgkbhgroup.in

Tautomerism and Isomerism Studies in this compound Systems

Tautomerism is a significant aspect of the chemistry of perimidine derivatives, particularly concerning the proton on the nitrogen atom. mdpi.com In 2-substituted perimidines, the position of the N-H proton can influence the molecule's conformation and properties. iucr.org Computational studies can be used to evaluate the relative energies of different tautomers and isomers, providing insight into their stability and interconversion. mdpi.com For example, in this compound, the possibility of the methyl group existing in different isomeric forms or the N-H proton shifting to the other nitrogen atom can be investigated. The stability of different tautomeric forms is influenced by factors such as solvent polarity and intramolecular hydrogen bonding. mdpi.comcdnsciencepub.com

Intermolecular Interactions and Crystal Packing Theory

The solid-state architecture of this compound and its analogues is significantly influenced by a variety of non-covalent intermolecular forces. These interactions, including hydrogen bonds, π-π stacking, and C-H...π contacts, dictate the molecular arrangement in the crystal lattice. Computational and theoretical studies, supported by single-crystal X-ray diffraction data of closely related compounds, provide profound insights into the nature and energetics of these interactions. The substitution of a hydrogen atom with a methyl group on one of the perimidine nitrogen atoms notably alters the landscape of these intermolecular forces compared to the parent, unsubstituted perimidine system.

Hydrogen Bonding Networks

The introduction of a methyl group onto a perimidine nitrogen atom fundamentally changes the molecule's hydrogen bonding capability. In the parent 1H-perimidine structure, the N-H group acts as a classic hydrogen bond donor. For instance, in the crystal structure of 2-(p-tolyl)-1H-perimidine hemihydrate, intermolecular N-H⋯O hydrogen bonds are established with co-crystallized water molecules, playing a crucial role in its crystal packing. berkeley.edunih.govnih.goviucr.org

However, in N-methylated derivatives like 1-methyl-2-(p-tolyl)-1H-perimidine, this classical hydrogen bonding pathway is eliminated due to the absence of the N-H proton. nih.govnih.goviucr.org Consequently, the crystal packing in these methylated analogues is governed by other types of weaker interactions. nih.goviucr.org Similarly, while the unsubstituted 2-(pyridin-2-yl)-1H-perimidine forms a weak intramolecular N—H⋯N hydrogen bond that helps to consolidate its molecular conformation, this feature is absent in its N-methylated counterparts. iucr.orgiucr.org The primary role of hydrogen bonding shifts to other potential acceptor and donor sites within the molecule or to interactions with solvent molecules if present. In the absence of strong donors like N-H, weaker C-H groups may act as donors, though these are typically categorized as C-H...π or C-H...O/N interactions rather than classical hydrogen bonds.

Pi-Pi Stacking Interactions

Aromatic systems like the perimidine core are prone to engage in π-π stacking interactions, which are critical for the stabilization of their crystal structures. These interactions are observed in both N-methylated and unsubstituted perimidines. iucr.org

In contrast, the unsubstituted 2-(p-tolyl)-1H-perimidine hemihydrate also exhibits π-π stacking, which, in conjunction with hydrogen bonding, establishes its crystal packing. nih.goviucr.org These interactions involve contacts between the aromatic units, forming infinite stacks that create two-dimensional arrays. iucr.org

| Compound | Interaction Type | Geometric Parameter | Value (Å) | Source |

|---|---|---|---|---|

| 1-methyl-2-(pyridin-2-yl)-1H-perimidine | Slipped stacking (perimidine-perimidine) | Centroid-to-centroid shift | 1.645(2) | iucr.org |

| 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide | π-bonded dimers (perimidine-perimidine) | Interplanar distance | 3.447(3) | iucr.org |

| 2-(p-tolyl)-1H-perimidine hemihydrate | π-π contacts | d(C1⋯N1–C12centroid) | 3.3276(11) | iucr.org |

| 2-(p-tolyl)-1H-perimidine hemihydrate | π-π contacts | Centroid-centroid shift | 1.591(1) | iucr.org |

C-H...Pi Interactions

C-H...π interactions, where a C-H bond acts as a weak donor to a π-electron system, are prominent and often decisive for the crystal structure of N-methylated perimidines. iucr.org In the absence of strong N-H hydrogen bond donors, these weaker interactions become the primary drivers of the three-dimensional supramolecular architecture. nih.goviucr.org

For example, the crystal structure of 1-methyl-2-(p-tolyl)-1H-perimidine is held together exclusively by C-H⋯π contacts, a feature not observed in its non-methylated parent compound. nih.govnih.goviucr.org The two crystallographically independent molecules in its structure are linked by C-H⋯π interactions between the p-tolyl and perimidine systems. These resulting dimers then form stacks through similar non-covalent bonds, creating a robust network. iucr.org

Similarly, in the crystal of 1-methyl-2-(pyridin-2-yl)-1H-perimidine, intermolecular C-H...π contacts between methyl C-H groups and the perimidine π-system, as well as between pyridyl C-H groups and the perimidine π-system, connect the molecular stacks into a three-dimensional network. iucr.org

| Compound | Donor (D-H) | Acceptor (π-system) | H...Centroid Distance (Å) | D-H...Centroid Angle (°) | Source |

|---|---|---|---|---|---|

| 1-methyl-2-(p-tolyl)-1H-perimidine | C(5)-H(5) | C(32)–C(37) ring | 2.8226(13) | 144.85(18) | iucr.org |

| 1-methyl-2-(p-tolyl)-1H-perimidine | C(21)-H(21) | C(9)–C(13)/C(18) ring | 2.6199(12) | 145.74(19) | iucr.org |

| 1-methyl-2-(p-tolyl)-1H-perimidine | C(24)-H(24) | C(9)–C(13)/C(18) ring | 2.8676(12) | 151.1(2) | iucr.org |

| 1-methyl-2-(pyridin-2-yl)-1H-perimidine | C(12)-H(12C) | C(6)–C(11) ring | 3.17(2) | N/A | iucr.org |

| 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide | C-H | C(6)–C(11) ring | 3.132(2) | N/A | iucr.org |

| 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide | C-H | Pyridyl ring | 3.075(2) | N/A | iucr.org |

Reactivity and Mechanistic Studies of 2-methyl-1h-perimidine

Electrophilic and Nucleophilic Reactivity of the Perimidine Scaffold

The perimidine nucleus possesses a dual nature in its reactivity, susceptible to both electrophilic and nucleophilic attacks. The lone pair of electrons on the nitrogen atoms can be donated to the fused naphthalene ring, increasing its electron density and making it amenable to both types of reactions. nih.gov

Electrophilic Reactivity: The naphthalene part of the perimidine scaffold is electron-rich, predisposing it to electrophilic substitution reactions. For instance, nitration of a related dihydroperimidine derivative using a mixture of nitric acid and sulfuric acid occurs regioselectively at the 4-position of the naphthalene ring, yielding the mono-nitro derivative with high efficiency. vulcanchem.com This highlights the directing effect of the fused heterocyclic ring on the incoming electrophile.

Nucleophilic Reactivity: The pyrimidine portion of the scaffold, being an electron-deficient π-system, is the primary site for nucleophilic attack. nih.gov This is particularly true for positions C2 and C4 of the pyrimidine ring, which are activated towards nucleophiles. The reactivity towards nucleophiles can be significantly enhanced by quaternization of the nitrogen atoms in the pyrimidine ring, which makes the molecule more susceptible to attack even by weak nucleophiles at room temperature. wur.nl In some fused pyrimidine systems, nucleophilic aromatic substitution (NAS) is a common method to introduce various functional groups at the electrophilic positions of the pyrimidine ring. mdpi.com

Substitution and Functionalization Reactions at the 2-Position

The 2-position of the perimidine ring, occupied by a methyl group in 2-methyl-1H-perimidine, is a key site for functionalization. The methyl group itself can be activated for further reactions, or the entire substituent at the 2-position can be varied through different synthetic strategies.

The methyl group at the 2-position can be a handle for further transformations. In related heterocyclic systems like 2-methylquinolines, the methyl group can undergo iodination followed by Kornblum oxidation to form a carbaldehyde. This aldehyde can then react with other nucleophiles to build more complex structures. rsc.org A similar strategy could potentially be applied to this compound.

The most common method for introducing substituents at the 2-position is through the condensation of 1,8-diaminonaphthalene with various carbonyl compounds. nih.gov For the synthesis of this compound, acetic acid or a related derivative is typically used. By employing different aldehydes or carboxylic acids, a wide variety of 2-substituted perimidines can be synthesized. For example, condensation with different formyl derivatives leads to the corresponding 2-substituted perimidine derivatives. researchgate.net

| Reagent | Product | Reference |

| 1,8-Diaminonaphthalene and Acetic Acid | This compound | nih.gov |

| 1,8-Diaminonaphthalene and various aldehydes | 2-Substituted-1H-perimidines | researchgate.net |

| 2-(Diphenylphosphino)benzaldehyde and 1,8-diaminonaphthalene | 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine | mdpi.com |

Ring-Opening and Ring-Closure Mechanisms

The formation and cleavage of the perimidine ring are fundamental processes in its chemistry. The synthesis of the perimidine scaffold typically involves a ring-closure mechanism, while under certain conditions, the ring can be opened.

Ring-Closure Mechanism: The most prevalent method for synthesizing the perimidine ring is the cyclocondensation of 1,8-diaminonaphthalene with a carbonyl compound. nih.gov The proposed mechanism involves the initial activation of the carbonyl group, which facilitates the attack by one of the amino groups of the diamine to form a Schiff base intermediate. Subsequently, the second amino group attacks the imine carbon, leading to a cyclic intermediate. A final 1,3-proton transfer yields the perimidine derivative. nih.gov

Ring-Opening Mechanisms: Ring-opening reactions of pyrimidine derivatives often occur through nucleophilic attack, leading to the cleavage of the heterocyclic ring. nih.govtandfonline.com In some cases, this is followed by a recyclization to form a different heterocyclic system, a process known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. rsc.org For instance, pyrimidine rings can be cleaved by strong nucleophiles like hydrazine or hydroxylamine, often leading to the formation of pyrazoles or isoxazoles, respectively. wur.nlnih.gov Dihydropyrimidases are enzymes that catalyze the ring-opening of dihydropyrimidines. umich.edu While specific studies on the ring-opening of this compound are not extensively detailed in the provided results, the general principles of pyrimidine ring-opening would apply.

Heteroatom-Mediated Transformations

Transformations involving heteroatoms, particularly at the nitrogen and sulfur positions, are crucial for modifying the properties of the perimidine scaffold.

N-Alkylation and N-Acylation: The nitrogen atoms of the perimidine ring are nucleophilic and can be readily alkylated or acylated. N-methylation of 2-substituted perimidines has been achieved using microwave irradiation with bases like potassium carbonate. researchgate.net The introduction of N-methyl groups can cause significant steric repulsion, leading to a more twisted conformation between the perimidine and the 2-substituent. iucr.orgnih.gov

Reactions involving Sulfur: The introduction of sulfur functionalities can significantly alter the electronic and biological properties of heterocyclic compounds. In related pyrimidine systems, the carbonyl groups can be converted to thiocarbonyls, which are more reactive. umich.edu For example, 2-methyl Current time information in Богородский район, RU.benzofuro[3,2-d]pyrimidine-4(3H)-thione, a related fused pyrimidine, contains a thione group that enhances its lipophilicity. While direct sulfurization of this compound is not explicitly described, the general reactivity of the perimidine ring suggests that such transformations are feasible.

Advanced Research Applications of 2-methyl-1h-perimidine

Applications in Catalysis Research

The perimidine framework serves as a robust and tunable platform for the development of sophisticated ligands and catalysts for a variety of organic transformations. Its derivatives have been successfully employed in transition metal catalysis, particularly in the design of specialized pincer ligands and for facilitating challenging reactions like C-H activation. researchgate.netacs.org

2-Methyl-1H-Perimidine as Ligands in Transition Metal Catalysis

Perimidine derivatives are attractive as ligands for transition metals due to their distinctive electronic properties and versatile coordination chemistry. researchgate.net They have been used to synthesize a wide array of metal complexes with metals such as ruthenium, rhodium, iridium, palladium, copper, and iron. researchgate.netacs.orgnih.govbas.bg The interest in these ligands stems from their ability to form stable complexes that can mediate catalytic processes. researchgate.net

Research has demonstrated the synthesis of new series of 1H-perimidine-2-thiol derivatives that form stable complexes with transition metal ions including Copper(II), Silver(I), Cobalt(II), and Ruthenium(III). researchgate.net Similarly, 2,3-dihydro-1H-perimidine derivatives have been used to prepare complexes with Cu(II) and Fe(II). bas.bg The resulting complexes often exhibit interesting catalytic activities; for instance, certain iron and copper perimidine complexes have shown notable catecholase activity. bas.bg Furthermore, the exploration of six-membered perimidine scaffolds has led to the synthesis of d10 metal complexes with copper, silver, gold, and platinum, expanding the scope of their coordination chemistry. acs.org

| Metal Ion | Perimidine Ligand Type | Resulting Complex Application | Reference |

| Cu(II), Ag(I), Co(II), Ru(III) | 1H-perimidine-2-thiol derivatives | Antimicrobial, Analgesic | researchgate.net |

| Pd(II) | Perimidine-2-ylidene | Catalysis | nih.gov |

| Cu(II), Fe(II) | 2,3-dihydro-1H-perimidine derivative | Catecholase Activity | bas.bg |

| Cu, Ag, Au, Pt | Perimidine scaffold | N-Heterocyclic Carbene Complexes | acs.org |

| Ir(III) | N-xylyl-N′-methylperimidine carbene | C-H Activation, Dehydrogenative Silylation | acs.orgnih.gov |

Design of Carbene Pincer Ligands Based on Perimidine Scaffolds

A significant area of development has been the incorporation of the perimidine structure into N-heterocyclic carbene (NHC) pincer ligands. anu.edu.au NHCs are highly effective ligands in catalysis, valued for their strong σ-donating properties. anu.edu.au The perimidine-based NHC framework offers distinct advantages over the more common five-membered imidazole-based NHCs. anu.edu.au

The six-membered ring of the perimidine scaffold alters the steric and electronic environment around the metal center compared to five-membered rings. anu.edu.auacs.org This framework places the carbene carbon within an electron-rich, annulated 14 π-electron aromatic system, influencing the ligand's donating ability. anu.edu.au The design of these ligands allows for fine-tuning of the catalyst's properties, which has led to applications in iridium and rhodium catalysis. anu.edu.auacs.org For example, rhodium complexes featuring sterically demanding, electron-rich perimidine-based carbene ligands have been synthesized and characterized, revealing their exceptional electron-donating capabilities. acs.org

| Feature | Perimidine-Based NHCs | Imidazole-Based NHCs | Reference |

| Ring Size | Six-membered | Five-membered | anu.edu.au |

| Electronic System | Annulated 14 π-electron aromatic system | 6 π-electron aromatic system | anu.edu.au |

| Bite Angle (α) | ~60° | ~72° | anu.edu.au |

| Key Application | Pincer ligands for Iridium and Rhodium catalysis | General purpose NHC ligands | anu.edu.auacs.org |

Catalytic Activity in Organic Transformations (e.g., C-H Activation, Dehydrogenative Silylation)

Perimidine-ligated metal complexes have emerged as potent catalysts for important organic transformations, most notably C-H activation and dehydrogenative silylation. acs.orgnih.gov Research led by Mashima and colleagues has demonstrated that hemilabile N-xylyl-N′-methylperimidine carbene iridium complexes can effectively catalyze the direct dehydrogenative silylation of substrates like pyridyl and iminyl compounds with triethylsilane. acs.orgnih.govresearchgate.net

In these catalytic systems, the perimidine-based ligand plays a crucial, dynamic role. The N-aryl group on the perimidine carbene can act as both a neutral carbene ligand and a monoanionic ortho-metalated aryl-carbene ligand. acs.orgnih.gov This is achieved through a reversible C-H bond activation and cleavage of the iridium-carbon bond on the N-aryl group during the catalytic cycle. acs.orgnih.gov This "dual role" of the ligand is a key feature that facilitates the catalytic process. The reactions proceed efficiently under toluene reflux conditions, using norbornene as a hydrogen scavenger to yield the desired silylated products in good yields. acs.orgnih.gov

Beyond silylation, other catalytic applications have been explored. As mentioned, copper(II) and iron(II) complexes of perimidine derivatives have been shown to exhibit catecholase activity, catalyzing the oxidation of 3,5-di-tert-butylcatechol to its corresponding quinone. bas.bg

| Catalytic Transformation | Catalyst System | Substrate Example | Key Features | Reference |

| Dehydrogenative Silylation | (Perimidine-carbene)Iridium(III) complexes | Phenylpyridine, Imines | Dual role of N-xylyl group, reversible C-H activation | acs.orgnih.gov |

| Catechol Oxidation | (Perimidine)Cu(II) and Fe(II) complexes | 3,5-di-tert-butylcatechol | Mimics catecholase enzyme activity | bas.bg |

Roles in Materials Science Research

The inherent optical and electronic properties of the perimidine heterocycle make it a valuable building block in materials science. researchgate.net Its fused aromatic structure is a chromophore, and modifications to the perimidine core allow for the tuning of these properties for specific applications, such as in advanced dyes, pigments, and chemical sensors. researchgate.netsemanticscholar.orgmdpi.com

Development in Dye and Pigment Chemistry

Perimidine derivatives are increasingly recognized for their application in the formulation of dyes and pigments. researchgate.netsemanticscholar.org The extended π-conjugated system of the perimidine ring is responsible for its ability to absorb light in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. mdpi.comscispace.com

A notable area of research is the development of perimidine-based squaraine dyes. mdpi.com These dyes exhibit exceptional optical properties, including very high molar extinction coefficients (often over 100,000 M⁻¹ cm⁻¹) and strong absorbance at wavelengths greater than 800 nm. mdpi.com These characteristics make them highly suitable for applications requiring NIR absorption, such as in solar energy and biomedical imaging. mdpi.com The larger conjugated system of the perimidine heterocycle provides a distinct advantage over other common heterocycles used in squaraine dyes, which are often limited to absorbance maxima below 700 nm. mdpi.com The versatility of the perimidine structure allows for chemical modifications to further tune the color and performance properties of the resulting dyes and pigments. nih.gov

| Dye Class | Heterocycle Base | Typical Absorbance Max (λmax) | Molar Extinction Coefficient (ε) | Key Advantages | Reference |

| Squaraine Dye | Perimidine | > 800 nm | > 100,000 M⁻¹ cm⁻¹ | Strong NIR absorbance, high ε | mdpi.com |

| Squaraine Dye | Indole | ~ 700 nm | High | High quantum yields | mdpi.com |

Exploration in Photo Sensors and Chemosensors

The unique electronic and photophysical properties of perimidines have been extensively exploited in the design of chemosensors for the detection of various analytes. researchgate.netsemanticscholar.orgmdpi.com These sensors often operate via colorimetric or fluorescent signaling mechanisms, where the interaction of the perimidine-based sensor molecule with an analyte causes a distinct and measurable change in color or light emission. rsc.org

Perimidine derivatives have been engineered to create highly selective and sensitive sensors for metal ions. For example, a chemosensor based on 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene was developed for the "turn-off" fluorescent detection of copper(II) ions (Cu²⁺) in aqueous solutions, achieving a detection limit as low as 6.19 x 10⁻⁸ M. rsc.org Another study reported a reactive fluorescent probe based on a perimidine group that could selectively detect mercury ions (Hg²⁺). nih.gov Other pyrimidine-based sensors have been designed for the detection of iron(III) ions (Fe³⁺). wu.ac.th

The application of perimidines in sensing extends beyond metal ions. Substituted naphtho[1,8-ef]perimidines, which exhibit strong green fluorescence, have been investigated as potential chemosensors for the visual detection of nitro-containing explosives. chimicatechnoacta.ru The sensing mechanism in these fluorescent probes often involves processes like photoinduced electron transfer (PET) or internal charge transfer (ICT), which are modulated by the binding of the target analyte. rsc.orgresearchgate.net

| Perimidine Sensor | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |

| 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene | Cu²⁺ | Colorimetric, Fluorescent turn-off | 6.19 x 10⁻⁸ M | rsc.org |

| Perimidine-based reactive probe | Hg²⁺ | Fluorescence enhancement | Not specified | nih.gov |

| Naphtho[1,8-ef]perimidines | Nitroaromatics | Fluorescence quenching | Visual detection | chimicatechnoacta.ru |

| Pyrimidine-based receptor (PTC) | Fe³⁺ | Colorimetric, Fluorescent turn-off | 1.24 µM (Fluorescence) | wu.ac.th |

Contributions to Polymer Chemistry

The perimidine scaffold, including this compound, presents a unique structure for the development of advanced polymers. nih.gov These heterocyclic compounds are utilized as coloring agents and dye intermediates in the synthesis of various polymers and fibers. nih.gov The inherent electronic properties and the rigid, fused-ring system of the perimidine nucleus make it a valuable component in material science. nih.govmaterialsciencejournal.org

Research has explored the use of perimidine monomers in the creation of specialized polymers. For instance, 2-methyl-2-(4-biphenyl) perimidine and 2,2-dimethylperimidine have been incorporated into polymers designed for use in odor sensors. academicjournals.org These sensors are capable of discriminating between the odors of different individuals. academicjournals.org The inclusion of the perimidine moiety is crucial for the sensory function of the manufactured polymer. academicjournals.org The development of polymers containing perimidine derivatives for applications such as novel near-infrared absorbing dyes has also been an area of investigation. academicjournals.org The versatility of the perimidine structure allows for its integration into various polymer backbones, potentially imparting desirable thermal, electronic, or photo-responsive properties to the final material. nih.govrsc.org

Investigation in Organic Electronic Materials

The distinct electronic characteristics of the perimidine ring system have prompted investigations into its use in organic electronic materials. nih.gov Perimidines are classified as π-amphoteric aromatic heterocycles, meaning they possess both π-excessive and π-deficient characteristics, which is a desirable trait for electronic applications. nih.govmdpi.com The lone pair of electrons on the nitrogen atoms can be delocalized into the naphthalene ring system, influencing the molecule's electronic behavior.

These properties are foundational to their application in materials for electronics. nih.gov While specific research focusing exclusively on this compound in organic electronic devices is nascent, the broader class of perimidine derivatives is recognized for its potential in this field. nih.govmaterialsciencejournal.org Their structural framework is suitable for creating materials used as coloring agents and dye intermediates, which are integral components in some electronic displays and light-emitting devices. The ability to modify the perimidine core allows for the fine-tuning of electronic properties like ionization potential, which is critical for designing effective organic semiconductors and components for devices like organic light-emitting diodes (OLEDs).

Research into Corrosion Inhibition Mechanisms

Perimidine derivatives, including this compound, have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govresearchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the perimidine molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.netbohrium.com

The effectiveness of these compounds stems from their molecular structure. The perimidine ring system is a large π-system containing nitrogen heteroatoms. researchgate.net This structure facilitates strong adsorption onto the d-orbitals of iron atoms on the steel surface. researchgate.net Both electrochemical studies and theoretical calculations have been employed to understand this process. researchgate.net

Key Mechanistic Findings:

Adsorption: The process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. bohrium.comresearchgate.net The adsorption can be a mix of physical (physisorption) and chemical (chemisorption) interactions. researchgate.net

Protective Film Formation: The adsorbed inhibitor molecules create a protective film that shields the metal from direct contact with the corrosive medium (e.g., HCl). researchgate.netresearchgate.net This film can physically block corrosive species like chloride ions and hydronium ions from reaching the surface. mdpi.com

Electrochemical Behavior: Potentiodynamic polarization studies show that perimidine derivatives act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comresearchgate.net

Role of Substituents: The presence of substituent groups on the perimidine ring can enhance inhibitory efficiency. For example, an amino group (-NH2) can increase the electron density of the molecule, leading to stronger adsorption and better inhibition compared to the unsubstituted perimidine. researchgate.net Similarly, a thiol group (-SH) at the 2-position can bond strongly with iron's empty d-orbitals, improving inhibition. researchgate.net

Computational studies using Density Functional Theory (DFT) support these experimental findings. researchgate.netimist.ma DFT calculations help in understanding the electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). bohrium.comimist.ma A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, facilitating stronger adsorption and better corrosion inhibition. bohrium.com Molecular dynamics simulations further confirm that inhibitor molecules can displace water and corrosive particles from the metal surface, reinforcing the protective barrier. mdpi.com

| Inhibitor Type | Corrosion Medium | Inhibition Efficiency | Adsorption Isotherm | Inhibition Type | Reference |

| 1H-perimidine (PER) | 1.0 M HCl | >90% at <0.15 mM | Langmuir | Mixed | researchgate.net |

| 1H-perimidin-2-amine (NPER) | 1.0 M HCl | >90% at <0.15 mM | Langmuir | Mixed | researchgate.net |

| Pyrimidine derivatives | 15% HCl | 93.3% - 96.9% at 200 ppm | Langmuir | Mixed | researchgate.net |

| Oxo-pyrimidine derivatives | 1 M HCl | Up to 98.42% at 5x10⁻⁴ M | Langmuir | Mixed | bohrium.com |

Significance in Medicinal Chemistry Research Design

This compound as a Core Scaffold for Bioactive Molecule Design

The this compound framework is a privileged scaffold in medicinal chemistry, serving as a versatile structural foundation for the design and synthesis of new bioactive molecules. nih.gov The tricyclic perimidine system, with its unique electronic and structural features, provides a rigid core that can be chemically modified at various positions to interact with diverse biological targets. nih.govmdpi.com Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic drugs, and perimidines are a significant class within this group. nih.gov

The synthesis of perimidine derivatives, including those with a methyl group at the 2-position, is often achieved through the condensation of 1,8-diaminonaphthalene with appropriate carbonyl compounds—in this case, an acetaldehyde equivalent or a related precursor. nih.govbas.bg This accessibility allows chemists to generate libraries of analogues for biological screening. researchgate.net

Derivatives built upon the perimidine scaffold have demonstrated a wide array of pharmacological activities, including:

Antimicrobial and antifungal nih.govimist.ma

Anti-inflammatory nih.govresearchgate.net

Antitumor and antineoplastic nih.govmdpi.com

Antioxidant nih.gov

Enzyme inhibition nih.govmdpi.com

The 2-methyl group itself can be a key feature for biological activity, potentially fitting into specific hydrophobic pockets of target proteins. The core scaffold provides a template upon which other functional groups can be strategically placed to optimize binding affinity, selectivity, and pharmacokinetic properties. humanjournals.com Researchers have successfully designed and synthesized novel bioactive compounds by incorporating the perimidine nucleus, such as indole-substituted pyrido[2,3-d]pyrimidines with promising antibacterial activity. iaea.org

Structure-Activity Relationship (SAR) Studies in Designed Perimidine Analogues (Computational/Theoretical)

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For perimidine analogues, computational and theoretical methods are frequently used to understand how structural modifications influence biological activity. humanjournals.comresearchgate.net These studies correlate specific structural features of the molecules with their observed potency and selectivity. acs.orgnih.gov

A notable example is a Quantitative Structure-Activity Relationship (QSAR) study performed on a series of 2,3-dihydro-1H-perimidine derivatives designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes. researchgate.net In this research, the following steps were taken:

A series of fourteen perimidine-derived molecules were analyzed. researchgate.net

The three-dimensional structures of the compounds were optimized using computational methods (specifically, B3LYP/6-31G(d,p) level of theory). researchgate.net

Various molecular descriptors were calculated from the optimized structures. These descriptors quantify different electronic and structural properties of the molecules. researchgate.net

Multiple Linear Regression (MLR) was used to build a mathematical model that links the descriptors to the biological activity (PTP1B inhibition). researchgate.net

| SAR Study Type | Biological Target | Key Findings | Computational Method | Reference |

| QSAR | Protein Tyrosine Phosphatase 1B (PTP1B) | Activity correlates with overall softness (S), ELUMO, and N-C1 bond length. | DFT (B3LYP/6-31G(d,p)), MLR | researchgate.net |

| SAR | N-Acylphosphatidylethanolamine Phospholipase D | Systematic variation of pyrimidine scaffold and substituents to improve potency. | Chemical Synthesis & In Vitro Assays | acs.org |

| SAR | Enhancer of Zeste Homologue 2 (EZH2) | Modifications to pyridone ring and other substituents significantly impact potency. | Chemical Synthesis & In Vitro Assays | nih.gov |